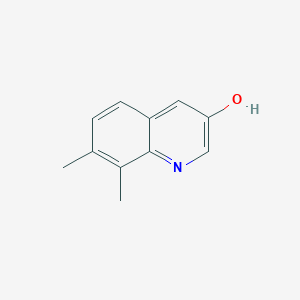

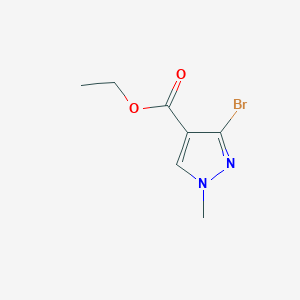

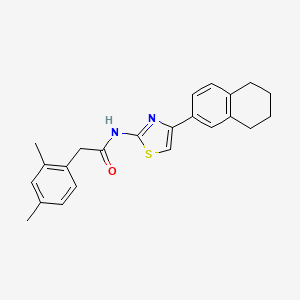

1-(difluoromethyl)-5-nitro-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(difluoromethyl)-5-nitro-1H-indole” belongs to the class of organic compounds known as indoles, which are aromatic heterocyclic compounds containing a benzene and a pyrrole ring fused together . The “difluoromethyl” group refers to a functional group in organic chemistry that has two fluorine atoms bound to a carbon atom . The “5-nitro” indicates the presence of a nitro group at the 5th position of the indole ring .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, difluoromethylation processes have been studied extensively . These processes often involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . Difluoromethylation of C (sp2)–H bonds can be accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .Wissenschaftliche Forschungsanwendungen

1-(difluoromethyl)-5-nitro-1H-indole has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess a variety of pharmacological activities, including anti-inflammatory, anticoagulant, and anti-cancer effects. In addition, this compound has been investigated for its ability to modulate a variety of biochemical and physiological processes, such as the release of neurotransmitters, the activation of G-protein coupled receptors, and the inhibition of enzymes involved in signal transduction pathways.

Wirkmechanismus

The exact mechanism of action of 1-(difluoromethyl)-5-nitro-1H-indole is not yet fully understood. However, it is believed that this compound exerts its pharmacological effects by binding to specific receptors in the body and modulating their activity. For example, this compound has been shown to bind to and activate the G-protein coupled receptor GPR55, which is involved in the regulation of inflammation. Additionally, this compound has been shown to bind to and inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Biochemical and Physiological Effects

This compound has been shown to possess a variety of biochemical and physiological effects. In particular, it has been shown to possess anti-inflammatory, anticoagulant, and anti-cancer effects. Additionally, this compound has been shown to modulate the release of neurotransmitters, such as serotonin and dopamine, and to modulate the activity of enzymes involved in signal transduction pathways, such as the enzyme phospholipase C.

Vorteile Und Einschränkungen Für Laborexperimente

1-(difluoromethyl)-5-nitro-1H-indole has several advantages as a research tool. It is non-toxic and can be synthesized easily using a variety of methods. Additionally, it has been shown to possess a variety of pharmacological activities and to modulate a variety of biochemical and physiological processes. However, this compound also has several limitations as a research tool. For example, it is not as potent as some other compounds, and its exact mechanism of action is not yet fully understood.

Zukünftige Richtungen

There are a number of potential future directions for research on 1-(difluoromethyl)-5-nitro-1H-indole. First, further research is needed to better understand the exact mechanism of action of this compound and to identify new potential targets for its pharmacological effects. Additionally, further research is needed to explore the potential of this compound as a therapeutic agent for various diseases and conditions. Finally, further research is needed to develop new methods for the synthesis of this compound and to optimize its pharmacological activity.

Synthesemethoden

1-(difluoromethyl)-5-nitro-1H-indole can be synthesized using a variety of methods. The most commonly used method involves the reaction of difluoromethyl bromide with 5-nitroindole in the presence of a base, such as sodium hydride or potassium carbonate. This reaction yields a difluoromethylated nitroindole, which can then be purified and isolated. Other methods for the synthesis of this compound include the reaction of difluoromethyl sulfone with 5-nitroindole, as well as the reaction of difluoromethyl chloride with 5-nitroindole in the presence of a base.

Safety and Hazards

While specific safety and hazard data for “1-(difluoromethyl)-5-nitro-1H-indole” is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Eigenschaften

IUPAC Name |

1-(difluoromethyl)-5-nitroindole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2O2/c10-9(11)12-4-3-6-5-7(13(14)15)1-2-8(6)12/h1-5,9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZYIGSIIILMET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2C(F)F)C=C1[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2396700.png)

![4-methyl-N-(2-(6-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2396705.png)

![2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2396711.png)

![5-Chloro-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2396715.png)

![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2396720.png)